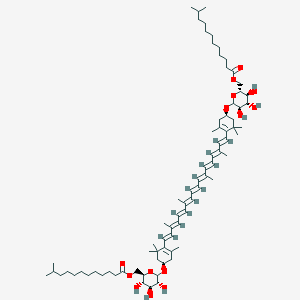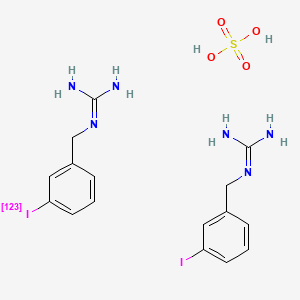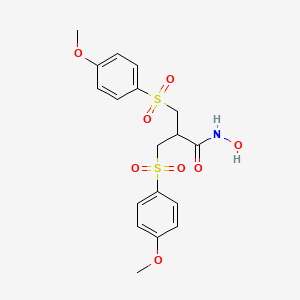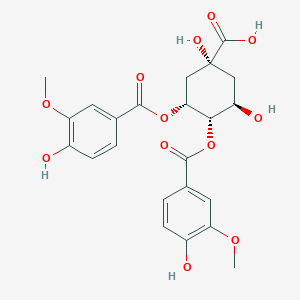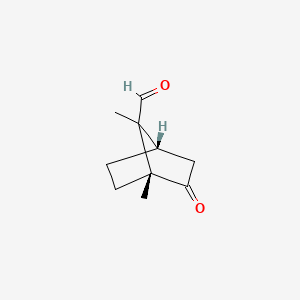
trans-pi-Oxocamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pi-Oxocamphor is a monoterpenoid.
Scientific Research Applications
Metabolism and Excretion
The metabolism of trans-π-oxocamphor in the human body has been a subject of study. Research has shown that when administered subcutaneously, it is primarily excreted as trans-π-apocamphorcarboxylic acid and its ester glucuronide, with more than 80% being excreted within 8 hours (Tamura & Imanari, 1964).
Effects on Metabolism and Cardiac Function
Trans-π-oxocamphor has been studied for its effects on metabolism and cardiac function. It was found to transiently increase cardiac efficiency without significantly changing cardiac output and aortic pressure. Additionally, it influenced the Pasteur effect through its impact on dehydrogenase systems (Hashimoto, Morita, & Matsuyama, 1954).
Pharmacokinetics and Clinical Application
A study developed a method for determining trans-π-oxocamphor in rat blood, facilitating its pharmacokinetic study. This research is crucial for understanding its clinical application, particularly in treating central respiratory problems like cardiac and circulatory failure (Liang et al., 2016).
Cancer Therapy Enhancement
Research has also been conducted on the enhancement of cancer therapy. It was observed that angiotensin II-induced hypertension chemotherapy, when combined with trans-π-oxocamphor, resulted in a significant improvement in antitumor effects without increasing general toxicity, suggesting its potential role in cancer treatment (Baba & Taniguchi, 1987).
Collaborative Research Impacts
While not directly related to trans-π-oxocamphor, studies on collaborative research across disciplines and organizations provide insights into how scientific research, including on substances like trans-π-oxocamphor, can benefit from multidisciplinary approaches and collaborations (Cummings & Kiesler, 2005).
properties
Product Name |
trans-pi-Oxocamphor |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(1R,4S)-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h6-7H,3-5H2,1-2H3/t7-,9-,10?/m0/s1 |
InChI Key |
BZFVGPPELIFTQP-OKKRDJTBSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C1(C)C=O)CC2=O |
SMILES |
CC12CCC(C1(C)C=O)CC2=O |
Canonical SMILES |
CC12CCC(C1(C)C=O)CC2=O |
synonyms |
pi-oxocamphor pi-oxocamphor, trans-(+)-isomer trans-pi-oxocampho |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



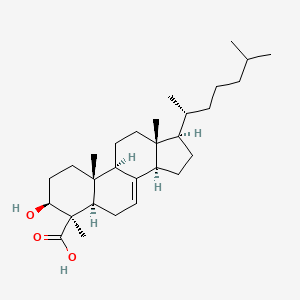
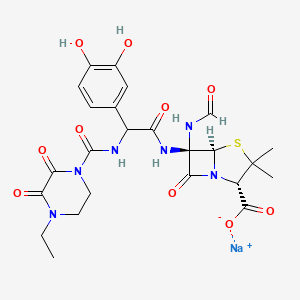

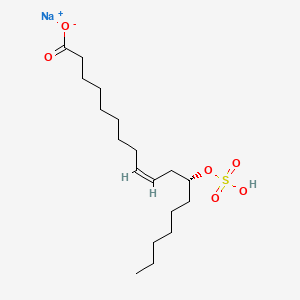
![potassium;(2S,5R,6R)-6-[[(2S)-2-(furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260599.png)
